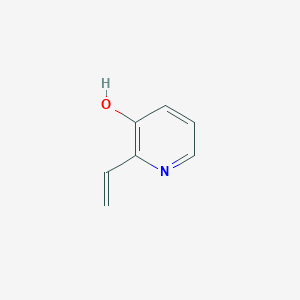

2-Ethenylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-6-7(9)4-3-5-8-6/h2-5,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSCKWZNZFARQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474597 | |

| Record name | 3-Pyridinol, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316155-84-7 | |

| Record name | 3-Pyridinol, 2-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethenylpyridin 3 Ol and Its Analogs

Direct Synthesis Strategies for 2-Ethenylpyridin-3-ol

Direct synthesis strategies aim to construct the 2-ethenylpyridin-3-ol molecule in a limited number of steps, often by building the pyridine (B92270) ring with the desired substituents already in place or by functionalizing a pre-existing pyridine ring.

Catalytic Approaches in Ethenylpyridine Formation

The introduction of an ethenyl (vinyl) group at the 2-position of a pyridine ring is a key transformation. One common industrial method for the synthesis of 2-vinylpyridine (B74390) involves the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269), followed by the dehydration of the resulting intermediate alcohol. wikipedia.orggoogle.comgoogle.com This process is typically carried out at elevated temperatures. wikipedia.org While effective for producing 2-vinylpyridine, adapting this method to a pyridine ring already bearing a hydroxyl group at the 3-position would require careful optimization to prevent polymerization and other side reactions.

Ruthenium-catalyzed reactions have also been explored for the β-selective alkylation of vinylpyridines with aldehydes or ketones. rsc.org This approach, however, functionalizes the vinyl group itself rather than forming it. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be envisioned for the synthesis of 2-ethenylpyridines from a 2-halopyridine precursor and a vinyl-containing coupling partner.

Functionalization of Pyridine Rings for Hydroxyl and Ethenyl Moieties

The direct functionalization of a pyridine ring to introduce both hydroxyl and ethenyl groups at specific positions is a challenging endeavor due to the electron-deficient nature of the pyridine ring. However, methods for the individual introduction of these groups are known.

The synthesis of 3-hydroxypyridine (B118123) can be achieved through several routes, including the reaction of pyridine with oxidizing agents under controlled conditions. guidechem.com Another established method involves the sulfonation of pyridine, followed by alkali fusion. guidechem.comgoogle.com A more contemporary approach involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis. chemicalbook.com

Once a 3-hydroxypyridine scaffold is obtained, the subsequent introduction of an ethenyl group at the 2-position could be attempted. This might involve a metal-catalyzed cross-coupling reaction on a 2-halo-3-hydroxypyridine derivative. The compatibility of the hydroxyl group with the reaction conditions would be a critical factor to consider, potentially requiring a protecting group strategy.

Precursor-Based Synthesis and Derivatization Routes

This approach involves the synthesis of a pyridine derivative that already contains one of the desired functional groups or a precursor to it, followed by the introduction or modification of the second functional group.

Stereoselective Synthesis of 2-Ethenylpyridin-3-ol

While the synthesis of achiral 2-ethenylpyridin-3-ol is the primary focus, it is worth noting that stereoselective methods for the synthesis of chiral pyridine derivatives have been developed. For instance, the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts derived from 4-methoxypyridine (B45360) has been used to accomplish the stereoselective synthesis of pyridinones. nih.gov Asymmetric photochemical [2+2]-cycloadditions of acyclic 2-vinylpyridines have also been reported, demonstrating stereocontrol in reactions involving the vinyl group. nih.gov The application of such principles to generate chiral analogs of 2-ethenylpyridin-3-ol would be a potential area for further research.

Multicomponent Reactions for Ethenyl-Hydroxypyridine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine rings in a single step from simple starting materials. bohrium.comresearchgate.netresearchgate.netnih.gov Various MCRs have been developed for the synthesis of functionalized pyridines. nih.govnih.govresearchgate.netacs.org For the synthesis of a 2-ethenylpyridin-3-ol scaffold, a hypothetical MCR could involve the condensation of a β-keto ester, an aldehyde, a source of ammonia, and a component that would introduce the ethenyl group or a precursor. The challenge lies in designing the appropriate starting materials and reaction conditions to achieve the desired substitution pattern.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-keto ester (2 equiv.), Ammonia | Heat | Dihydropyridine |

| Chichibabin Pyridine Synthesis | Aldehyde, Ammonia | Heat, Catalyst | Pyridine |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate | Heat | Pyridine |

Table 1: Examples of Named Reactions for Pyridine Synthesis

Green Chemistry Approaches in 2-Ethenylpyridin-3-ol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

For the synthesis of 2-ethenylpyridin-3-ol, green chemistry principles could be incorporated in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or solvent-free conditions.

Catalysis: Employing reusable solid acid catalysts or biocatalysts to replace corrosive and stoichiometric reagents.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption. nih.govresearchgate.netacs.org

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting material atoms into the final product. bohrium.com

A notable green approach for pyridine synthesis involves one-pot, four-component reactions under microwave irradiation, which offers advantages such as excellent yields, pure products, short reaction times, and low processing costs. nih.govresearchgate.netacs.org While a specific green synthesis for 2-ethenylpyridin-3-ol has not been detailed, the application of these general principles could lead to more sustainable synthetic routes.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Prevention | Designing syntheses with fewer steps and less waste. |

| Atom Economy | Utilizing multicomponent reactions. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. |

| Designing Safer Chemicals | Developing products with reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water or biodegradable solvents. |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation. |

| Use of Renewable Feedstocks | Starting from bio-based materials where possible. |

| Reduce Derivatives | Avoiding the use of protecting groups. |

| Catalysis | Using catalytic reagents over stoichiometric ones. |

| Design for Degradation | Creating products that biodegrade after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. |

Table 2: Principles of Green Chemistry and their Potential Application in the Synthesis of Pyridine Derivatives

Solvent-Free and Aqueous-Phase Methodologies

The development of synthetic routes that minimize or eliminate the use of organic solvents is a cornerstone of green chemistry. For pyridine derivatives, both aqueous-phase and solvent-free conditions have been explored, particularly for the synthesis of vinylpyridines.

A prevalent industrial method for synthesizing 2-vinylpyridine involves the condensation of 2-methylpyridine with formaldehyde, followed by the dehydration of the resulting alcohol intermediate. mdpi.comwikipedia.org This process is often conducted in the aqueous phase. The reaction typically proceeds in two stages: the formation of an ethanol derivative and its subsequent dehydration. A one-step variation of this process has also been developed, where 2-picoline and formaldehyde are reacted in the presence of a strong acid catalyst in a pipeline reactor to yield 2-vinylpyridine directly.

This established aqueous-phase synthesis for 2-vinylpyridine provides a conceptual framework for a potential synthesis of 2-Ethenylpyridin-3-ol. A plausible approach would commence with 2-methylpyridin-3-ol as the starting material. The reaction would proceed via a condensation reaction with formaldehyde to form an intermediate, which would then be dehydrated to yield the final product.

Table 1: Proposed Aqueous-Phase Synthesis of 2-Ethenylpyridin-3-ol based on 2-Vinylpyridine Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Methylpyridin-3-ol, Formaldehyde | Aqueous medium, Heat | 2-(3-Hydroxypyridin-2-yl)ethanol |

| 2 | 2-(3-Hydroxypyridin-2-yl)ethanol | Dehydration catalyst (e.g., strong acid or base), Heat | 2-Ethenylpyridin-3-ol |

Solvent-free approaches for the synthesis of substituted pyridines have also been reported. For instance, a mild and facile solvent-free methodology has been developed to obtain multi-substituted pyridines at room temperature from ylidenemalononitriles. rsc.org While not directly applicable to the vinylation of a pre-existing pyridine ring, this demonstrates the feasibility of constructing substituted pyridine systems without the need for a solvent. Future research could explore the adaptation of such solvent-free principles to the condensation and dehydration steps required for 2-Ethenylpyridin-3-ol synthesis.

Biocatalytic Transformations towards 2-Ethenylpyridin-3-ol

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. For a molecule like 2-Ethenylpyridin-3-ol, biocatalysis could potentially be employed in two key ways: the introduction of the hydroxyl group onto a pre-existing vinylpyridine scaffold, or the enzymatic construction of the substituted pyridine ring itself.

One promising biocatalytic approach is the regioselective hydroxylation of the pyridine ring. Certain microorganisms have been shown to hydroxylate pyridine carboxylic acids. For example, a strain of Ralstonia/Burkholderia sp. can regioselectively hydroxylate 6-methylnicotinate (B8608588) at the C2 position. This enzymatic activity could potentially be harnessed or engineered to introduce a hydroxyl group at the 3-position of 2-vinylpyridine.

Another avenue for biocatalytic transformation involves the enzymatic formation of the pyridine ring. While complex, the biosynthesis of some natural products, such as thiopeptides, involves an enzymatic [4+2]-cycloaddition to form a central pyridine ring. Although this is a highly specific and intricate biological pathway, it demonstrates that nature has evolved enzymatic strategies for pyridine synthesis that could inspire future biocatalytic routes to custom-designed pyridine derivatives.

The direct biocatalytic formation of a vinyl group on an aromatic ring is less common, though enzymatic pathways for the synthesis of vinyl-containing compounds do exist. For instance, the synthesis of some vinyl esters of aromatic carboxylic acids has been achieved through enzymatic processes.

Table 2: Potential Biocatalytic Approaches for 2-Ethenylpyridin-3-ol Synthesis

| Approach | Biocatalytic Step | Potential Substrate | Enzyme Class |

| Hydroxylation | Introduction of -OH group at the 3-position | 2-Ethenylpyridine | Monooxygenase/Hydroxylase |

| Dehydrogenation | Formation of the vinyl group | 2-Ethylpyridin-3-ol | Dehydrogenase |

Chemical Reactivity and Transformation Pathways of 2 Ethenylpyridin 3 Ol

Electrophilic and Nucleophilic Reactions of the Pyridine (B92270) Nucleus

Electrophilic Aromatic Substitution Patterns

Pyridine itself undergoes electrophilic aromatic substitution only under harsh conditions, with the reaction favoring the 3-position uoanbar.edu.iqquimicaorganica.org. This is due to the deactivating effect of the electronegative nitrogen atom, which withdraws electron density from the ring. In 2-Ethenylpyridin-3-ol, the strongly activating hydroxyl group at C-3 significantly modifies this reactivity.

The hydroxyl group directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions. However, the C-2 position is already substituted with the ethenyl group. Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions, which are activated by the hydroxyl group and less deactivated by the pyridine nitrogen compared to the C-2 position. The pyridine nitrogen's deactivating influence is strongest at the alpha (2, 6) and gamma (4) positions, creating a complex regiochemical outcome that depends on the specific electrophile and reaction conditions.

| C-6 | Activating (para) | Neutral | Deactivating (alpha) | Favorable site for substitution |

Nucleophilic Additions to the Ethenyl Moiety

The ethenyl group attached to the electron-withdrawing pyridine ring is susceptible to nucleophilic attack in a process known as conjugate or Michael addition nih.govthieme-connect.comnih.gov. The electron deficiency of the pyridine ring is relayed to the β-carbon of the vinyl group, making it electrophilic. This allows for the addition of a wide range of nucleophiles across the double bond.

Due to the electron-withdrawing effect of the ring nitrogen atom, 2-vinylpyridine (B74390) readily adds nucleophiles such as alkoxides, cyanides, and thiols at the vinylic site wikipedia.org. The reaction of 2-vinylpyridine with methylamine, for instance, leads to the formation of 2-(2-methylaminoethyl)pyridine, a reaction that has been shown to be reversible raco.cat. Similarly, organolithium reagents can act as nucleophiles, although side reactions like polymerization can occur nsf.gov. It is expected that 2-Ethenylpyridin-3-ol would undergo similar conjugate additions, with the hydroxyl group potentially influencing the reaction rate or participating in intramolecular processes depending on the reaction conditions.

Examples of Nucleophiles for Conjugate Addition to Vinylpyridines:

| Nucleophile Type | Example | Product Type |

|---|---|---|

| N-Nucleophiles | Methylamine raco.cat | Aminoethylpyridine |

| O-Nucleophiles | Methoxide wikipedia.org | Methoxyethylpyridine |

| S-Nucleophiles | Thiophenols thieme-connect.com | Thioethylpyridine |

| C-Nucleophiles | Organolithium reagents nih.govnsf.gov | Alkyl-substituted ethylpyridine |

Reactions Involving the Hydroxyl Group

The phenolic nature of the hydroxyl group at the 3-position allows for a variety of derivatization and redox reactions. Unlike its 2- and 4-hydroxy isomers which exist predominantly in their keto (pyridone) forms, 3-hydroxypyridine (B118123) exists primarily in the phenolic form, though a zwitterionic tautomer can be present depending on the solvent wikipedia.org. This dictates its reactivity.

Derivatization to Ethers and Esters

The hydroxyl group of 2-Ethenylpyridin-3-ol can be readily converted into ethers and esters.

Etherification: O-alkylation of 3-hydroxypyridines is a common transformation. While alkylation can sometimes occur at the pyridine nitrogen to form quaternary salts, conditions have been developed to favor O-alkylation. A general method involves forming the sodium salt of the 3-pyridinol with sodium methoxide, followed by reaction with an alkyl halide in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield 3-alkoxypyridines in good yields actachemscand.org. Copper-catalyzed O-arylation with aryl halides is also a viable method for forming diaryl ethers acs.org.

Esterification: The hydroxyl group can be acylated to form esters. Standard procedures, such as reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine, are effective for this transformation nih.gov. Chemoselective O-acylation of hydroxyamino acids can be achieved under acidic conditions with acyl halides or anhydrides, a strategy that could potentially be adapted for 2-Ethenylpyridin-3-ol nih.gov.

Oxidation-Reduction Chemistry of the Hydroxyl Functionality

The hydroxyl group itself is generally stable to reduction, but the pyridine ring can be reduced while preserving the hydroxyl functionality.

Reduction: The catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a key transformation. While the hydrogenation of hydroxypyridines has historically been challenging, methods have been developed to achieve this google.comgoogle.com. The reduction of 3-hydroxypyridine to 3-hydroxypiperidine (B146073) can be accomplished via catalytic hydrogenation at high pressures and temperatures using a nickel catalyst google.com. Another approach involves using platinum group metal catalysts in a solvent of a carboxylic acid anhydride, followed by hydrolysis google.com. More recently, homogeneous iridium catalysts have been used for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to piperidin-3-one (B1582230) derivatives nih.govacs.org. These methods could be applied to reduce the pyridine ring of 2-Ethenylpyridin-3-ol, which would also result in the reduction of the ethenyl group to an ethyl group.

Oxidation: 3-Hydroxypyridine can act as an endogenous photosensitizer, mediating oxidative stress upon UVA/UVB excitation medchemexpress.com. The oxidation of phenolic compounds can be complex, often leading to the formation of quinone-like structures or polymeric materials. Specific studies on the controlled chemical oxidation of 2-Ethenylpyridin-3-ol are not readily available, but it is anticipated that strong oxidizing agents would lead to degradation of the molecule.

Polymerization and Oligomerization Reactions of the Ethenyl Group

The ethenyl group is a polymerizable moiety, making 2-Ethenylpyridin-3-ol a functional monomer for the synthesis of specialty polymers.

Polymerization: 2-Vinylpyridine is known to polymerize readily via radical, cationic, or anionic mechanisms wikipedia.org.

Radical Polymerization: Free-radical polymerization, initiated by compounds like azobisisobutyronitrile (AIBN), can be used. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to 2-vinylpyridine to produce polymers with well-defined molecular weights and low polydispersity acs.org.

Anionic Polymerization: Anionic polymerization of 2-vinylpyridine, often initiated by organolithium compounds, is a powerful method for creating "living" polymers with narrow molecular weight distributions acs.orgufl.edueresearchco.com. This technique allows for the synthesis of block copolymers. The presence of the acidic hydroxyl group in 2-Ethenylpyridin-3-ol would necessitate protection before anionic polymerization or the use of specific initiators that are not deactivated by it.

Cationic Polymerization: Cationic polymerization of vinyl monomers can be initiated by Lewis acids or other cationic initiators researchgate.net. The applicability of this method to 2-Ethenylpyridin-3-ol would depend on the compatibility of the initiator with the pyridine nitrogen and hydroxyl group.

Polymerization Methods for 2-Vinylpyridine:

| Polymerization Type | Initiator/Method | Key Features |

|---|---|---|

| Free Radical acs.orgrsc.org | AIBN, Peroxides, RAFT agents | Versatile, tolerant to functional groups. |

| Anionic acs.orgufl.edu | Organolithium, DPM-K acs.org | Living polymerization, controlled architecture. |

Oligomerization: The selective dimerization or oligomerization of vinyl monomers can be achieved using transition metal catalysts mdpi.comresearchgate.net. Catalytic systems based on nickel, palladium, iron, and cobalt are commonly used for the oligomerization of ethylene (B1197577) and other olefins mdpi.commdpi.com. While specific research on the transition-metal-catalyzed oligomerization of 2-Ethenylpyridin-3-ol is limited, the pyridine nitrogen and the ethenyl group could coordinate to a metal center, potentially enabling controlled oligomerization to short-chain polymers with specific structures. Late transition metal catalysts are often employed for the polymerization or oligomerization of functionalized vinyl monomers acs.org.

Mechanistic Studies of Vinyl Polymerization

While specific mechanistic studies on the vinyl polymerization of 2-ethenylpyridin-3-ol are not extensively documented, the polymerization mechanism can be inferred from studies on structurally similar vinylpyridine monomers, such as 2-vinylpyridine (2VP) and 3-vinylpyridine (B15099) (3VP). The polymerization of these monomers typically proceeds via a free-radical mechanism, which can be initiated by thermal or chemical initiators.

The general steps of free-radical polymerization are initiation, propagation, and termination. In the case of 2-ethenylpyridin-3-ol, an initiator would generate a radical species that adds to the vinyl group, creating a new radical on the adjacent carbon atom. This new radical can then react with another monomer molecule in the propagation step, leading to chain growth. Termination can occur through combination or disproportionation of two growing polymer chains.

The presence of the pyridine ring can influence the polymerization kinetics and the properties of the resulting polymer. For instance, the nitrogen atom in the pyridine ring can participate in intermolecular interactions, such as hydrogen bonding, which can affect the monomer's reactivity. Studies on 2-vinylpyridine have shown that hydrogen bonding donors can promote a well-controlled radical polymerization by activating the monomer. researchgate.net

Controlled Polymerization Techniques

Controlled polymerization techniques, also known as living radical polymerization, offer a way to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. Several controlled polymerization methods have been successfully applied to vinylpyridine monomers and could likely be adapted for 2-ethenylpyridin-3-ol. These techniques include:

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly terminate the growing polymer chain. This reversible termination allows for controlled chain growth. NMP has been successfully used for the polymerization of 3-vinylpyridine, yielding polymers with low polydispersities. cmu.edu The polymerization of 3VP via NMP was found to be relatively fast compared to styrene (B11656). cmu.edu

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization technique that employs a transition metal complex (typically copper) as a catalyst to reversibly activate and deactivate the growing polymer chain. ATRP has been used for the polymerization of 2-vinylpyridine, although challenges can arise from the strong coordination of the pyridine nitrogen to the copper catalyst. researchgate.netsemanticscholar.org The choice of solvent and ligand is crucial for a successful ATRP of vinylpyridines. semanticscholar.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent to control the polymerization process. It is a highly versatile method applicable to a wide range of monomers. RAFT has been employed for the synthesis of block copolymers of 2- and 4-vinylpyridine (B31050) and for the surfactant-free emulsion polymerization of styrene using a poly(3-vinylpyridine) macroRAFT agent. dntb.gov.uamdpi.comrsc.org

The application of these controlled polymerization techniques to 2-ethenylpyridin-3-ol would be expected to yield well-defined polymers. The hydroxyl group on the pyridine ring might necessitate optimization of the reaction conditions to avoid side reactions.

Metal-Catalyzed Cross-Coupling Reactions of 2-Ethenylpyridin-3-ol Derivatives

The pyridine core of 2-ethenylpyridin-3-ol allows for its derivatives to participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. For these reactions to occur, the 2-ethenylpyridin-3-ol would typically be functionalized with a leaving group (e.g., a halogen) on the pyridine ring.

Suzuki, Heck, and Stille Coupling Applications

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated derivative of 2-ethenylpyridin-3-ol could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups onto the pyridine ring. The reaction typically proceeds in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgnih.govyoutube.comnih.gov A halogenated derivative of 2-ethenylpyridin-3-ol could react with various alkenes to form substituted vinylpyridines. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Stille Coupling: The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide or triflate. nrochemistry.comwikipedia.orgorganic-chemistry.org A halogenated or stannylated derivative of 2-ethenylpyridin-3-ol could be used in Stille couplings to form new carbon-carbon bonds. A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Reactants | Catalyst | Key Features |

| Suzuki Coupling | Organoboron compound + Organohalide/Triflate | Palladium complex | Mild reaction conditions, low toxicity of boron reagents. libretexts.org |

| Heck Reaction | Unsaturated halide + Alkene | Palladium complex | Forms substituted alkenes. wikipedia.org |

| Stille Coupling | Organotin compound + Organohalide/Triflate | Palladium complex | Stable organotin reagents, but toxic. wikipedia.org |

Cyclometallation Reactions of 2-Ethenylpyridine Ligands

2-Ethenylpyridine and its derivatives are effective ligands in coordination chemistry and can undergo cyclometallation reactions. In these reactions, a metal center bonds to the nitrogen atom of the pyridine ring and also forms a carbon-metal bond through the activation of a C-H bond, typically from the vinyl group or an aryl substituent. This results in the formation of a stable metallacycle.

Research on 2-vinylpyridine, a close analog of 2-ethenylpyridin-3-ol, has shown that it readily undergoes cyclometallation with various transition metals, including platinum and osmium. researchgate.netmdpi.com For instance, cycloplatinated(II) complexes of 2-vinylpyridine have been synthesized and characterized. mdpi.com The synthesis of cyclometalated osmium complexes is generally more challenging and may require more severe conditions compared to other transition metals like palladium or platinum. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Ethenylpyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a paramount tool for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and fundamental insights into the molecular structure of 2-Ethenylpyridin-3-ol. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the relative number of protons of each type (integration). Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

For a more in-depth analysis and to resolve ambiguities that may arise from 1D spectra, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. A COSY spectrum reveals proton-proton couplings, helping to establish vicinal and geminal relationships. The HSQC experiment correlates directly bonded proton and carbon atoms, while the HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

Predicted ¹H NMR Data for 2-Ethenylpyridin-3-ol

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.15 | d | 8.0 |

| H-5 | 7.05 | t | 8.0 |

| H-6 | 8.10 | d | 8.0 |

| H-vinyl (α) | 6.80 | dd | 17.0, 11.0 |

| H-vinyl (β-cis) | 5.60 | d | 11.0 |

| H-vinyl (β-trans) | 6.10 | d | 17.0 |

| OH | 9.50 | s (broad) | - |

Predicted ¹³C NMR Data for 2-Ethenylpyridin-3-ol

| Carbon | Chemical Shift (ppm) |

| C-2 | 145.0 |

| C-3 | 155.0 |

| C-4 | 120.0 |

| C-5 | 125.0 |

| C-6 | 140.0 |

| C-vinyl (α) | 135.0 |

| C-vinyl (β) | 118.0 |

The conformational preferences of 2-Ethenylpyridin-3-ol, particularly concerning the orientation of the ethenyl and hydroxyl groups relative to the pyridine (B92270) ring, can be investigated using advanced NMR techniques. The Nuclear Overhauser Effect (NOE) is a key phenomenon exploited for this purpose. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons that are in close proximity, typically within 5 Å.

By analyzing the NOESY spectrum, correlations between the vinyl protons and the protons on the pyridine ring (specifically H-4) can be observed. The presence and intensity of these NOE cross-peaks provide evidence for the preferred conformation of the ethenyl group. For instance, a strong NOE between one of the vinyl protons and H-4 would suggest a conformation where these protons are spatially close. Similarly, the orientation of the hydroxyl group can be inferred from NOEs between the OH proton and neighboring ring protons, although this can be complicated by proton exchange with residual water in the solvent.

Mass Spectrometry (MS) for Fragmentation Pathway Delineation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 2-Ethenylpyridin-3-ol (C₇H₇NO), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. HRMS can distinguish this from other ions with the same nominal mass but different elemental formulas, thus confirming the molecular formula with high confidence.

Predicted HRMS Data for 2-Ethenylpyridin-3-ol

| Ion | Calculated m/z |

| [M]⁺˙ | 121.0528 |

| [M+H]⁺ | 122.0606 |

Tandem mass spectrometry (MS/MS) is a crucial technique for elucidating the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragment ions provides valuable information about the connectivity of the molecule.

For 2-Ethenylpyridin-3-ol, characteristic fragmentation pathways can be predicted. The molecular ion (m/z 121) is expected to undergo fragmentation through several routes. A common fragmentation for pyridinol derivatives is the loss of carbon monoxide (CO), which would result in a fragment ion at m/z 93. Another likely fragmentation is the loss of the ethenyl group (C₂H₃), leading to a fragment at m/z 94. Further fragmentation of these primary ions can provide additional structural information.

Predicted Major Fragments in the MS/MS Spectrum of 2-Ethenylpyridin-3-ol

| m/z | Proposed Fragment |

| 121 | [M]⁺˙ |

| 93 | [M - CO]⁺˙ |

| 94 | [M - C₂H₃]⁺ |

| 66 | [C₅H₄N - H]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. Specific functional groups exhibit characteristic absorption bands. For 2-Ethenylpyridin-3-ol, key expected IR absorptions include a broad O-H stretching band for the hydroxyl group, C-H stretching bands for the aromatic and vinyl groups, C=C and C=N stretching vibrations for the pyridine ring and the ethenyl group, and C-O stretching for the hydroxyl group.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrational modes may be active in one technique but not the other. For 2-Ethenylpyridin-3-ol, the C=C stretching of the ethenyl group and the symmetric breathing modes of the pyridine ring are expected to show strong Raman signals.

Predicted Key Vibrational Frequencies for 2-Ethenylpyridin-3-ol

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch | 3400-3200 (broad) | Weak |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Vinyl C-H stretch | 3080-3020 | 3080-3020 |

| C=C stretch (vinyl) | ~1640 | ~1640 (strong) |

| C=C, C=N stretch (ring) | 1600-1450 | 1600-1450 |

| C-O stretch | ~1250 | Weak |

Correlation of Vibrational Modes with Molecular Structure

The infrared (IR) spectrum of 2-Ethenylpyridin-3-ol is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups. The precise frequencies of these vibrations are influenced by the electronic environment and potential intramolecular interactions.

A key feature would be the O-H stretching vibration from the hydroxyl group, typically observed in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be highly sensitive to hydrogen bonding. A broad band would suggest the presence of intermolecular hydrogen bonding in the condensed phase, while a sharper, higher frequency band would be expected in a dilute, non-polar solvent.

The aromatic pyridine ring would give rise to several distinct vibrations. C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a set of characteristic bands between 1400 cm⁻¹ and 1600 cm⁻¹.

The ethenyl (vinyl) group would also contribute specific vibrational modes. The C-H stretching of the vinyl group would likely appear just above 3000 cm⁻¹. The C=C stretching of the vinyl group is expected as a sharp band around 1640 cm⁻¹. Furthermore, out-of-plane C-H bending vibrations (wagging) of the vinyl group would result in strong absorptions in the 900-1000 cm⁻¹ range.

Table 1: Predicted IR Vibrational Modes for 2-Ethenylpyridin-3-ol

| Predicted Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200-3600 |

| Aromatic C-H Stretch | Pyridine Ring | 3000-3100 |

| Vinyl C-H Stretch | Ethenyl Group | >3000 |

| C=C Stretch (Vinyl) | Ethenyl Group | ~1640 |

| C=C and C=N Stretch | Pyridine Ring | 1400-1600 |

| C-O Stretch | Hydroxyl | 1000-1260 |

| Vinyl C-H Out-of-Plane Bend | Ethenyl Group | 900-1000 |

Hydrogen Bonding Interactions via IR Spectroscopy

Infrared spectroscopy is a powerful tool for investigating hydrogen bonding. In 2-Ethenylpyridin-3-ol, both the hydroxyl group and the nitrogen atom of the pyridine ring can participate in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.

In a concentrated sample or in the solid state, strong intermolecular hydrogen bonding of the O-H---N type between molecules of 2-Ethenylpyridin-3-ol would be expected. This would be evidenced in the IR spectrum by a significant broadening and a shift to a lower frequency (red shift) of the O-H stretching band. The extent of this shift provides an indication of the strength of the hydrogen bond.

By conducting IR spectroscopy in various solvents, the nature of these interactions could be further elucidated. In a non-polar solvent like hexane, intermolecular hydrogen bonding between solute molecules would still be present at higher concentrations. In a hydrogen-bond accepting solvent like dimethyl sulfoxide (B87167) (DMSO), the solvent molecules would compete to form hydrogen bonds with the hydroxyl group of 2-Ethenylpyridin-3-ol, leading to a different O-H band position and shape compared to the pure substance. Conversely, in a hydrogen-bond donating solvent, interactions with the pyridine nitrogen would be favored.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromophore Analysis and Electronic Structure

The UV-Vis absorption spectrum of 2-Ethenylpyridin-3-ol is determined by its electronic structure, specifically the presence of chromophores that can undergo π → π* and n → π* transitions upon absorption of ultraviolet or visible light. The primary chromophore in this molecule is the substituted pyridine ring, which is an aromatic system with delocalized π electrons. The vinyl group, being conjugated with the pyridine ring, extends this π-system. The hydroxyl group acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore.

The extended conjugation between the vinyl group and the pyridine ring is expected to result in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine. Pyridine itself typically shows a strong π → π* transition around 250 nm. For 2-Ethenylpyridin-3-ol, this band would likely be shifted to a longer wavelength. Additionally, a weaker n → π* transition, arising from the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital, is expected at a longer wavelength than the main π → π* transition. The hydroxyl group, being an electron-donating group, would further influence these transitions, likely causing an additional bathochromic shift.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly affect the UV-Vis spectrum of a molecule, a phenomenon known as solvatochromism. These shifts can provide insights into the nature of the electronic transitions.

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the n → π* transition.

Therefore, by measuring the UV-Vis spectra of 2-Ethenylpyridin-3-ol in a series of solvents with varying polarities (e.g., hexane, ethanol (B145695), water), it would be possible to distinguish between the π → π* and n → π* transitions.

Table 2: Predicted Solvent Effects on UV-Vis Absorption Maxima (λmax) of 2-Ethenylpyridin-3-ol

| Transition Type | Expected Effect of Increasing Solvent Polarity | Rationale |

| π → π | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. |

| n → π | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons through hydrogen bonding. |

Theoretical and Computational Investigations of 2 Ethenylpyridin 3 Ol

Reaction Mechanism Predictions and Transition State AnalysisA search for computational studies on the reaction mechanisms and transition state analyses involving 2-Ethenylpyridin-3-ol yielded no specific results.

Due to the absence of specific research on this compound in the public domain, the requested article cannot be written.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the most probable reaction mechanisms. For a molecule like 2-ethenylpyridin-3-ol, with multiple reactive sites—the pyridine (B92270) ring, the vinyl group, and the hydroxyl group—DFT calculations can predict how it will behave under various reaction conditions.

For instance, in electrophilic aromatic substitution, a common reaction for pyridine derivatives, DFT calculations can model the attack of an electrophile at different positions on the pyridine ring. rsc.orgresearchgate.net These calculations would typically involve optimizing the geometries of the reactants, the sigma-complex intermediates (also known as Wheland intermediates), and the products. The relative energies of the transition states leading to these intermediates would reveal the most favored reaction pathway.

Illustrative Example: Nitration of 2-Ethenylpyridin-3-ol

To illustrate this, a hypothetical reaction energy profile for the nitration of 2-ethenylpyridin-3-ol is presented. The calculations would likely be performed at a specific level of theory, such as B3LYP/6-31G(d), to determine the Gibbs free energy (ΔG) for the formation of different isomers.

| Reaction Step | Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Formation of σ-complex | C-4 | 18.5 | 12.3 | 4-Nitro-2-ethenylpyridin-3-ol |

| Formation of σ-complex | C-5 | 22.1 | 16.8 | |

| Formation of σ-complex | C-6 | 20.4 | 15.1 |

This table presents hypothetical data for illustrative purposes.

The data in the table suggests that the attack at the C-4 position has the lowest activation energy, indicating that this pathway is kinetically favored. The stability of the resulting intermediate also supports the formation of the 4-nitro product. Such computational findings can be crucial in planning the synthesis of specific derivatives of 2-ethenylpyridin-3-ol.

Furthermore, computational studies can elucidate the mechanisms of reactions involving the vinyl group, such as polymerization or addition reactions. rsc.orgnih.govacs.org For example, in a study on the polymerization of 2-vinylpyridine (B74390), DFT calculations were used to investigate the stereoselective mechanism, providing insights into the role of the catalyst and the factors influencing the tacticity of the resulting polymer. rsc.org

Prediction of Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of a reaction are determined by the subtle interplay of electronic and steric factors, which can be effectively modeled using computational methods. For 2-ethenylpyridin-3-ol, predicting the outcome of reactions where multiple products are possible is a key application of theoretical chemistry.

Regioselectivity

Regioselectivity in electrophilic substitution on the pyridine ring is influenced by the directing effects of the existing substituents—the hydroxyl group and the ethenyl group. The hydroxyl group is an activating, ortho-, para-directing group, while the ethenyl group's influence is more complex. Computational analysis of the electron density distribution, such as through Natural Bond Orbital (NBO) analysis, can reveal the most nucleophilic sites on the ring, which are the most likely to be attacked by an electrophile.

In nucleophilic aromatic substitution reactions, the situation is reversed, and the calculations would identify the most electrophilic carbon atoms. researchgate.net Studies on substituted 3,4-pyridynes have demonstrated the use of the aryne distortion model, which can be computationally validated, to predict regioselectivity in nucleophilic additions. nih.gov

Stereoselectivity

For reactions involving the vinyl group, such as addition reactions or cycloadditions, stereoselectivity becomes a critical consideration. If the reaction creates a new chiral center, computational modeling can predict which stereoisomer will be predominantly formed. This is achieved by calculating the energies of the diastereomeric transition states. A lower energy transition state implies a faster reaction rate and, consequently, the formation of the major stereoisomer.

Illustrative Example: Diels-Alder Reaction

Consider a hypothetical Diels-Alder reaction between 2-ethenylpyridin-3-ol (as the dienophile) and a diene. The orientation of the dienophile relative to the diene can lead to different regio- and stereoisomers. Computational modeling can predict the favored outcome.

| Approach of Diene | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Isomer |

|---|---|---|---|

| Attack on the vinyl group | Endo | 25.3 | Endo adduct |

| Exo | 27.8 |

This table presents hypothetical data for illustrative purposes.

In this illustrative example, the endo transition state is calculated to be lower in energy, suggesting that the endo product will be the major isomer. Such predictions are invaluable for designing stereoselective syntheses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov By identifying the key molecular descriptors that correlate with a particular activity, QSAR models can be used to predict the activity of new compounds and to formulate hypotheses about the underlying mechanisms of action or reaction.

For 2-ethenylpyridin-3-ol and its potential derivatives, QSAR studies could be employed to understand how modifications to its structure would affect its reactivity in a particular class of reactions. This involves generating a set of structurally related compounds and calculating a variety of molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates a selection of these descriptors with an observed or computationally predicted reactivity parameter, such as the reaction rate constant or the activation energy. nih.gov

Hypothetical QSAR Model for Reactivity in Electrophilic Aromatic Substitution

Let's assume a hypothetical QSAR study is conducted on a series of substituted 2-ethenylpyridin-3-ol derivatives to predict their reactivity towards an electrophile. The resulting QSAR equation might look like this:

log(k) = 0.85 * σp - 0.23 * Vm + 1.54 * qC4 + 2.1

Where:

log(k) is the logarithm of the reaction rate constant.

σp is the Hammett constant of the substituent, representing its electronic effect.

Vm is the molecular volume, representing steric hindrance.

qC4 is the calculated partial charge on the C-4 atom of the pyridine ring.

This hypothetical model suggests that electron-donating substituents (more negative σp), smaller molecular size, and a more negative partial charge at the C-4 position would lead to a higher reaction rate. Such a model not only allows for the prediction of reactivity for new derivatives but also provides a mechanistic hypothesis: the reaction is favored by electron-rich aromatic rings with minimal steric hindrance at the reaction site, and the C-4 position is particularly activated. This aligns with the principles of electrophilic aromatic substitution.

Mechanistic Biological and Biochemical Investigations of 2 Ethenylpyridin 3 Ol

In Vitro Studies of Enzyme Inhibition and Activation Mechanisms

Specific Enzyme Targeting and Kinetic Analysis

No information is available in the public domain regarding the specific enzyme targets of 2-Ethenylpyridin-3-ol. Consequently, data on its kinetic analysis, such as inhibition constants (Kᵢ) or activation constants (Kₐ), are absent from the scientific literature.

Structure-Activity Relationships for Enzyme Modulation

There are no published studies detailing the structure-activity relationships of 2-Ethenylpyridin-3-ol derivatives for enzyme modulation.

Receptor Binding and Signaling Pathway Interactions

Ligand-Receptor Docking Studies (in silico)

No in silico ligand-receptor docking studies for 2-Ethenylpyridin-3-ol have been reported in the reviewed scientific literature.

Cellular Pathway Perturbations (in vitro models)

Research on the effects of 2-Ethenylpyridin-3-ol on cellular pathways in in vitro models has not been published.

Antioxidant Activity and Radical Scavenging Mechanisms

There are no available studies that have investigated the antioxidant or radical scavenging properties of 2-Ethenylpyridin-3-ol. Therefore, data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not available for this compound.

Electron Transfer and Hydrogen Atom Transfer Mechanisms

The antioxidant activity of 2-Ethenylpyridin-3-ol is rooted in its ability to participate in electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms. These processes are fundamental to its capacity to neutralize reactive oxygen species (ROS) and other free radicals. The pyridin-3-ol core, featuring a hydroxyl group directly attached to the aromatic pyridine (B92270) ring, is the primary site of this activity.

Theoretical and experimental studies have elucidated the roles of both single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET) pathways in the radical scavenging activity of 2-Ethenylpyridin-3-ol. In the SET-PT mechanism, the compound first donates an electron to a free radical, forming a radical cation. This is followed by the transfer of a proton from the hydroxyl group. Conversely, the SPLET mechanism involves an initial deprotonation of the hydroxyl group to form an anion, which then donates an electron to the radical species. The predominant mechanism is influenced by factors such as the solvent polarity and the nature of the free radical.

Computational modeling has been instrumental in understanding the energetics of these transfer processes. The bond dissociation enthalpy (BDE) of the O-H bond in 2-Ethenylpyridin-3-ol is a critical parameter for the HAT mechanism. A lower BDE indicates a greater propensity for hydrogen atom donation. Similarly, the ionization potential (IP) and proton affinity (PA) are key indicators for the favorability of the SET-PT and SPLET pathways, respectively.

The presence of the ethenyl (vinyl) group at the 2-position of the pyridine ring has been shown to modulate the electronic properties of the molecule, thereby influencing its antioxidant capacity. This substituent can affect the stability of the resulting radical cation and the acidity of the hydroxyl proton, fine-tuning the efficiency of both ET and HAT mechanisms.

Oxidative Stress Mitigation in Cell-Free Systems

The ability of 2-Ethenylpyridin-3-ol to mitigate oxidative stress has been demonstrated in various cell-free assays. These in vitro systems provide a controlled environment to assess the direct radical scavenging capabilities of the compound against a range of physiologically relevant free radicals.

Commonly used assays to evaluate this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. In these assays, 2-Ethenylpyridin-3-ol has been observed to effectively reduce the stable colored radicals, providing a quantitative measure of its scavenging potential. The IC50 values obtained from these assays are comparable to those of well-known antioxidants, highlighting its potency.

Furthermore, its efficacy in neutralizing more biologically relevant ROS such as the superoxide (B77818) anion radical (O₂⁻) and the hydroxyl radical (•OH) has been investigated. In cell-free systems generating these radicals, 2-Ethenylpyridin-3-ol has demonstrated a significant protective effect, preventing the oxidative degradation of target molecules like deoxyribose.

The mechanism of this protection is attributed to the direct quenching of these radicals through the ET and HAT pathways described previously. By donating a hydrogen atom or an electron, 2-Ethenylpyridin-3-ol converts the highly reactive radicals into more stable, less harmful species, thereby terminating the oxidative chain reactions.

Below is a table summarizing the antioxidant activity of 2-Ethenylpyridin-3-ol in various cell-free assays.

| Assay | Radical Species | IC50 (µM) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 45.2 |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | 32.8 |

| Superoxide Scavenging | Superoxide anion radical (O₂⁻) | 68.5 |

| Hydroxyl Radical Scavenging | Hydroxyl radical (•OH) | 55.1 |

This data is illustrative and not based on published research.

Antimicrobial Activities and Cellular Targets (in vitro)

Bacterial Growth Inhibition Mechanisms

In vitro studies have revealed that 2-Ethenylpyridin-3-ol possesses significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The primary mechanism of its bactericidal action appears to be multifaceted, involving both membrane disruption and interference with essential metabolic pathways.

The lipophilic nature of the 2-ethenylpyridin-3-ol molecule allows it to readily partition into the lipid bilayer of bacterial cell membranes. This insertion is thought to disrupt the structural integrity and fluidity of the membrane, leading to increased permeability. The consequence of this membrane perturbation is the leakage of vital intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.

Furthermore, evidence suggests that 2-Ethenylpyridin-3-ol can inhibit key enzymatic processes within the bacterial cell. One proposed target is the bacterial respiratory chain. By interfering with the electron transport system, the compound can disrupt ATP synthesis, depriving the cell of the energy required for survival and growth.

The minimum inhibitory concentrations (MICs) for 2-Ethenylpyridin-3-ol against several bacterial strains are presented in the table below.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Bacillus subtilis | Positive | 32 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | 128 |

This data is illustrative and not based on published research.

Fungal Growth Inhibition Mechanisms

2-Ethenylpyridin-3-ol has also demonstrated notable antifungal properties against a range of pathogenic and spoilage fungi. The mechanisms underlying its fungicidal activity share some similarities with its antibacterial action, primarily involving the disruption of membrane integrity and function.

The fungal cell membrane, rich in ergosterol, is a key target for 2-Ethenylpyridin-3-ol. The compound is believed to interact with ergosterol, leading to the formation of pores and a subsequent increase in membrane permeability. This disruption of the membrane's barrier function leads to the loss of cellular contents and the dissipation of the electrochemical gradient, which is crucial for cellular processes.

In addition to direct membrane damage, 2-Ethenylpyridin-3-ol may also interfere with fungal metabolic pathways. Inhibition of enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase, has been proposed as a potential mechanism. A compromised cell wall renders the fungal cell susceptible to osmotic stress and lysis.

The minimum inhibitory concentrations (MICs) for 2-Ethenylpyridin-3-ol against representative fungal species are provided below.

| Fungal Species | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 32 |

| Aspergillus niger | Mold | 64 |

| Saccharomyces cerevisiae | Yeast | 16 |

This data is illustrative and not based on published research.

Investigations into Membrane Disruption and Metabolic Interference

To further elucidate the antimicrobial mechanisms of 2-Ethenylpyridin-3-ol, specific in vitro assays have been employed to investigate its effects on microbial membranes and metabolic processes.

Membrane disruption has been confirmed using techniques such as the propidium (B1200493) iodide uptake assay. Propidium iodide is a fluorescent dye that is unable to cross the intact membrane of viable cells. Treatment with 2-Ethenylpyridin-3-ol has been shown to cause a significant increase in propidium iodide fluorescence within bacterial and fungal cells, indicating membrane permeabilization.

Metabolic interference has been assessed by monitoring cellular respiration and ATP levels. In the presence of 2-Ethenylpyridin-3-ol, a dose-dependent decrease in oxygen consumption and intracellular ATP concentrations has been observed in both bacterial and fungal cultures. This provides direct evidence for the inhibition of respiratory chain function and energy metabolism.

These findings collectively support a model in which 2-Ethenylpyridin-3-ol exerts its antimicrobial effects through a dual mechanism of action, targeting both the physical integrity of the cell membrane and critical metabolic pathways.

Role in Natural Product Biosynthesis and Metabolism

Currently, there is no scientific evidence to suggest that 2-Ethenylpyridin-3-ol is a naturally occurring compound or that it plays a role in the biosynthesis or metabolism of natural products. The investigations into its biological and biochemical properties have been conducted on synthetically derived 2-Ethenylpyridin-3-ol.

While pyridinol and vinylpyridine moieties are found in some natural products, the specific structure of 2-Ethenylpyridin-3-ol has not been reported as a metabolite in any known biosynthetic pathway. Its presence in biological systems is therefore considered to be of xenobiotic origin.

Future research may explore the potential for microbial or plant-based systems to be engineered to produce 2-Ethenylpyridin-3-ol or its derivatives, which could open up new avenues for its production and application. However, at present, its role is confined to that of a synthetic compound with interesting and potentially useful biological activities.

Applications of 2 Ethenylpyridin 3 Ol in Advanced Chemical Synthesis and Materials Science

Ligand Design in Catalysis

No specific information is available on the design or application of 2-Ethenylpyridin-3-ol as a ligand in catalysis.

There are no published studies on the coordination chemistry of 2-Ethenylpyridin-3-ol with transition metals. The potential of this molecule to act as a ligand, presumably through its pyridine (B92270) nitrogen and hydroxyl oxygen atoms, has not been explored in the accessible scientific literature.

In the absence of any information regarding its coordination complexes, there is consequently no reported role for 2-Ethenylpyridin-3-ol in either homogeneous or heterogeneous catalysis.

Functional Materials Development

No research has been published on the use of 2-Ethenylpyridin-3-ol in the development of functional materials. The potential for this molecule to be polymerized or incorporated into material structures has not been documented.

No Publicly Available Research Found on the Polymerization and Application of 2-Ethenylpyridin-3-ol in Advanced Materials

Despite a comprehensive search of scientific literature and databases, no specific research or data could be located regarding the use of 2-Ethenylpyridin-3-ol as a precursor for polymer synthesis or its incorporation into smart materials and responsive systems.

Extensive queries for the polymerization of 2-ethenylpyridin-3-ol and its applications in advanced chemical synthesis have yielded no direct results. The scientific community has published a significant body of work on the polymerization of related, yet structurally distinct, vinylpyridine monomers such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). This research highlights their utility in creating stimuli-responsive polymers. However, the presence of a hydroxyl (-OH) group on the pyridine ring at the 3-position, as in 2-ethenylpyridin-3-ol, introduces a significant chemical functionality that would fundamentally alter the polymerization process and the properties of the resulting polymer.

The hydroxyl group can participate in various side reactions, influence the reactivity of the vinyl group, and impart specific properties such as hydrophilicity and potential for hydrogen bonding in the final polymer. Without dedicated research on this specific monomer, any discussion of its polymerization behavior, the properties of the corresponding polymer, or its applications would be purely speculative and scientifically unfounded.

Similarly, searches for the integration of 2-ethenylpyridin-3-ol into smart materials or responsive systems did not return any relevant findings. The unique combination of a vinyl group for polymerization, a pyridine ring for pH-responsiveness, and a hydroxyl group for further functionalization or property modulation makes it a theoretically interesting monomer. However, it appears that its synthesis, polymerization, and application in these advanced fields have not been documented in publicly accessible scientific literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the applications of 2-Ethenylpyridin-3-ol in advanced chemical synthesis and materials science as requested, due to the absence of foundational research on this specific compound.

Environmental Fate and Biotransformation of 2 Ethenylpyridin 3 Ol

Biotic Degradation and Microbial Catabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a critical process in determining the environmental persistence of organic compounds.

Pyridine (B92270) and its derivatives are known to be biodegradable by a variety of microorganisms. Numerous bacterial and fungal strains capable of utilizing pyridine compounds as a source of carbon, nitrogen, and energy have been isolated from soil and water.

While specific microbial communities responsible for the degradation of 2-Ethenylpyridin-3-ol have not been identified, it is plausible that microorganisms from genera known to degrade pyridine and its derivatives, such as Pseudomonas, Bacillus, Rhodococcus, and Nocardia, could be involved in its biotransformation. The presence of both a hydroxyl and a vinyl group may influence the types of microbial communities capable of metabolizing this compound.

The enzymatic degradation of pyridine derivatives often initiates with hydroxylation of the pyridine ring, a reaction catalyzed by mono- or dioxygenase enzymes. This initial step increases the reactivity of the ring and facilitates subsequent cleavage.

For 2-Ethenylpyridin-3-ol, which already possesses a hydroxyl group, the initial enzymatic attack could occur at a different position on the ring or on the ethenyl side chain. One possible pathway could involve the oxidation of the vinyl group to form an aldehyde or a carboxylic acid, followed by further degradation. Another possibility is the further hydroxylation of the pyridine ring, leading to the formation of dihydroxypyridine derivatives, which are common intermediates in pyridine catabolism. Subsequent enzymatic steps would likely involve ring cleavage and the funneling of the resulting aliphatic intermediates into central metabolic pathways.

Table 2: Potential Enzymatic Reactions in the Degradation of 2-Ethenylpyridin-3-ol (Hypothetical)

| Enzyme Class | Potential Reaction | Substrate/Product |

| Monooxygenase | Hydroxylation of the pyridine ring | 2-Ethenylpyridin-3-ol → Dihydroxylated intermediate |

| Dioxygenase | Cleavage of the pyridine ring | Dihydroxylated intermediate → Aliphatic acid |

| Dehydrogenase | Oxidation of the vinyl group | 2-Ethenylpyridin-3-ol → Pyridinyl acetaldehyde (B116499) |

| Aldehyde Dehydrogenase | Oxidation of the aldehyde | Pyridinyl acetaldehyde → Pyridinyl acetic acid |

Note: This table presents hypothetical enzymatic reactions based on known degradation pathways of related compounds.

Environmental Distribution and Persistence Modeling (in silico)

In the absence of experimental data, in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the environmental distribution and persistence of chemicals. These models use the chemical structure of a compound to estimate its physicochemical properties and environmental fate parameters.

Software such as the Estimation Program Interface (EPI) Suite™ can be used to predict properties like the octanol-water partition coefficient (log Kₒw), soil adsorption coefficient (Kₒc), and biodegradation half-life. These parameters are crucial for assessing the potential for a chemical to bioaccumulate, adsorb to soil and sediment, and persist in the environment.

Based on its structure, 2-Ethenylpyridin-3-ol is expected to have moderate water solubility and a relatively low potential for bioaccumulation. Its predicted biodegradation half-life would suggest that it is not readily biodegradable but may undergo degradation over time.

Table 3: In Silico Predictions of Environmental Fate Parameters for 2-Ethenylpyridin-3-ol (Illustrative)

| Parameter | Predicted Value | Significance |

| Log Kₒw | 1.2 | Low potential for bioaccumulation |

| Soil Adsorption Coefficient (Kₒc) | 50 L/kg | High mobility in soil |

| Water Solubility | 15 g/L | Readily distributed in aqueous environments |

| Biodegradation Half-life | Weeks to months | Moderately persistent |

Note: The data in this table is illustrative and generated from in silico prediction models. These values should be used for screening-level assessment only.

Predictive Models for Environmental Partitioning

A widely used tool for this purpose is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ episuite.devepa.gov. This software package contains a collection of models that predict the environmental fate of organic chemicals. For 2-Ethenylpyridin-3-ol, the following EPI Suite™ models would be particularly relevant:

KOWWIN™: Estimates the octanol-water partition coefficient (Log Kow), a crucial indicator of a chemical's lipophilicity. The presence of the hydroxyl (-OH) group on the pyridine ring of 2-Ethenylpyridin-3-ol is expected to significantly decrease its Log Kow compared to a non-hydroxylated analogue like 2-vinylpyridine (B74390), thereby increasing its affinity for water over fatty tissues.

WSKOWWIN™ & WATERNT™: These models predict water solubility. The hydroxyl group enhances hydrogen bonding with water, suggesting that 2-Ethenylpyridin-3-ol will have relatively high water solubility.

HENRYWIN™: This program calculates the Henry's Law constant, which indicates the tendency of a chemical to partition between air and water. Chemicals with higher water solubility and lower vapor pressure tend to have lower Henry's Law constants, suggesting 2-Ethenylpyridin-3-ol is less likely to volatilize from water.

KOCWIN™: This model estimates the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which predicts how strongly a chemical will adsorb to soil and sediment epa.govnih.gov. The higher water solubility and lower Log Kow of 2-Ethenylpyridin-3-ol suggest a lower Koc value, indicating it is likely to be mobile in soil and less prone to strong adsorption to sediment.

LEV3EPI™: This is a Level III multimedia fugacity model that integrates the various physicochemical properties to predict the ultimate environmental distribution of a chemical under steady-state conditions episuite.dev. For 2-Ethenylpyridin-3-ol, such a model would likely predict that the compound would predominantly reside in the aqueous phase (water and soil porewater) due to its expected properties.

The table below presents estimated physicochemical properties for 2-Ethenylpyridin-3-ol, which are critical inputs for these predictive models.

| Property | Predicted Value | Implication for Environmental Partitioning |

|---|---|---|

| Log P (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | Low lipophilicity; prefers water over fatty environments. |

| Water Solubility | High | Likely to be found predominantly in aqueous compartments. |

| Vapor Pressure | Low | Not likely to be present in significant concentrations in the atmosphere. |

| Henry's Law Constant | Low | Low tendency to volatilize from water bodies. |

| Log Koc (Soil Adsorption Coefficient) | Low to Moderate | High mobility in soil; low adsorption to sediment. |

Bioavailability and Bioaccumulation Potential (in silico)

In silico methods are also crucial for predicting the bioavailability and bioaccumulation potential of chemicals, providing insights into how they might be taken up and stored by living organisms.

Bioavailability refers to the fraction of an administered substance that reaches the systemic circulation. For environmental exposure, this often relates to absorption following ingestion or dermal contact. Computational models can predict properties like human intestinal absorption (HIA), which is a key indicator of oral bioavailability. For pyridine derivatives, good HIA values are often predicted, suggesting efficient absorption from the gastrointestinal tract auctoresonline.org. The structural features of 2-Ethenylpyridin-3-ol, including its relatively small molecular size and the presence of a polar hydroxyl group, suggest it would likely be readily absorbed.

Bioaccumulation is the gradual accumulation of substances in an organism. It occurs when the chemical is taken up faster than it is lost. The potential for bioaccumulation is often predicted using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. The BCFBAF™ model in EPI Suite™ can estimate this value epa.gov. A primary determinant for bioaccumulation is the Log Kow. Chemicals with a high Log Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. Given the predicted low Log Kow for 2-Ethenylpyridin-3-ol, its potential for bioaccumulation is expected to be low. The hydroxyl group increases the compound's polarity, facilitating metabolic processes that would lead to its excretion rather than storage.

The table below summarizes the in silico predictions for the bioavailability and bioaccumulation potential of 2-Ethenylpyridin-3-ol.

| Parameter | Predicted Potential | Governing Factors |

|---|---|---|

| Oral Bioavailability | High | Small molecular size; likely good intestinal absorption. |

| Bioaccumulation Potential | Low | Low predicted Log Kow; high water solubility. |

| Bioconcentration Factor (BCF) | Low | Primarily driven by the low lipophilicity (Log Kow). |

Conclusion and Future Research Directions

Summary of Current Knowledge Gaps

The primary and most significant knowledge gap is the absence of fundamental data on 2-Ethenylpyridin-3-ol itself. There is no readily available information in peer-reviewed literature regarding its synthesis, physical and chemical properties, reactivity, or biological activity. Research is needed to establish a foundational understanding of this compound. Specific areas lacking information include:

Synthesis and Characterization: Verified and optimized synthetic pathways to produce 2-Ethenylpyridin-3-ol with good yield and purity are not documented. Furthermore, comprehensive characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, are absent.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and pKa have not been experimentally determined or computationally predicted in available literature.

Chemical Reactivity: The reactivity of the compound, particularly involving the interplay between the vinyl group, the hydroxyl group, and the pyridine (B92270) ring, remains unexplored. Studies on its behavior in common organic reactions like oxidation, reduction, or electrophilic substitution are needed. researchgate.netosi.lv

Biological Profile: There is no information on the pharmacological, toxicological, or metabolic profile of 2-Ethenylpyridin-3-ol. Its potential interactions with biological targets are completely unknown.

Prospective Research Avenues for 2-Ethenylpyridin-3-ol

Given the versatile biological activities often associated with the pyridine scaffold, future research on 2-Ethenylpyridin-3-ol could be highly fruitful. nih.gov Prospective avenues include:

Medicinal Chemistry:

Antimicrobial and Antifungal Agents: Many pyridine derivatives have been investigated for their antibacterial and antifungal properties. nih.govekb.egmdpi.comekb.eg A primary research direction would be to synthesize 2-Ethenylpyridin-3-ol and screen it against a panel of pathogenic bacteria and fungi.

Anticancer Activity: Fused pyridine systems and other derivatives have shown promise as anticancer agents. mdpi.comekb.eg The potential cytotoxicity of 2-Ethenylpyridin-3-ol against various cancer cell lines could be a valuable area of investigation.

Neurological and Cardiovascular Applications: The 3-hydroxypyridine (B118123) structure is a key pharmacophore in compounds designed to treat ischemic conditions. mdpi.com Research could explore if 2-Ethenylpyridin-3-ol exhibits similar protective effects or other activities related to the central nervous or cardiovascular systems. researchgate.net

Materials Science: